molecular formula C19H19N5O2 B254326 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

Cat. No. B254326
M. Wt: 349.4 g/mol
InChI Key: CYCTXPAEDPRMDC-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one, also known as MPTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. MPTT is a triazine derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been extensively studied for its potential applications in various fields. In medicine, 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and liver cancer. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In agriculture, 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to exhibit antifungal activity against various plant pathogens, including Fusarium oxysporum and Rhizoctonia solani. In environmental science, 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to exhibit photocatalytic activity by degrading organic pollutants in water.

Mechanism of Action

The mechanism of action of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one exhibits various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one exhibits antifungal activity by inhibiting the growth of plant pathogens. 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has also been shown to exhibit photocatalytic activity by degrading organic pollutants in water.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various cellular processes. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one. One area of research is the development of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one in more detail, which could lead to the identification of new targets for drug development. Additionally, research on the potential applications of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one in environmental science, such as the degradation of organic pollutants in water, could have significant implications for the development of new technologies for water treatment.

Synthesis Methods

6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one can be synthesized using various methods, including the reaction of 4-(2-phenylethoxy)benzaldehyde with hydrazine hydrate to form 4-(2-phenylethoxy)benzaldehyde hydrazone, which is then reacted with 6-methyl-1,2,4-triazin-3-one to yield 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one. Another method involves the reaction of 4-(2-phenylethoxy)benzaldehyde with 6-methyl-1,2,4-triazin-3-one in the presence of hydrazine hydrate and acetic acid. The yield of 6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one using these methods ranges from 60-80%.

properties

Product Name

6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C19H19N5O2/c1-14-18(21-19(25)24-22-14)23-20-13-16-7-9-17(10-8-16)26-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H2,21,23,24,25)/b20-13+

InChI Key

CYCTXPAEDPRMDC-DEDYPNTBSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)OCCC3=CC=CC=C3

SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)OCCC3=CC=CC=C3

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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